Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-
Description
Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-, is a substituted piperazine derivative featuring a 4-ethyl group and a benzyl substituent with a 2-chloro-5-nitro-phenyl moiety. For example, (E)-1-(2-Chloro-5-nitrophenyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine (CAS: 303102-20-7) shares the 2-chloro-5-nitrophenyl group and demonstrates the importance of nitro and halogen substituents in modulating biological activity .
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-15-5-7-16(8-6-15)10-11-9-12(17(18)19)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIORSOVURCUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl- typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), organic solvents (DMF, acetonitrile), bases (potassium carbonate).
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Substitution: Substituted piperazine derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
The search results do not contain information regarding the applications of the compound "Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-". However, the search results do provide information on piperazine derivatives and their applications in scientific research.
Piperazine Derivatives: General Applications
Piperazine derivatives are utilized as precursors or intermediates in the synthesis of pharmaceutically active compounds, including antihelminthics, quinolone antibiotics like ciprofloxacin, phenothiazines, sildenafil, and tadalafil . Piperazine itself is employed as an anthelmintic drug . Some synthetic derivatives of piperazine have been used as substitutes or mimics of "ecstasy" . Specific piperazine derivatives, such as mCPP, serve as synthetic precursors in the production of antidepressants like trazodone, nefazodone, and etoperidone, and are active metabolites of these drugs . Other derivatives, like MDBZP, are metabolites of withdrawn nootropic drugs such as fipexide, and MeOPP is a known metabolite of several prescribed drugs .
Examples of Piperazine Derivatives
- Piperazine-1-carboxylic acid 2-chloro-5-nitro-benzyl ester hydrochloride This compound was prepared from 2-chloro-5-nitro-benzyl alcohol .
- 4-o-tert-butyl 1-o-[(2-fluoro-5-hydroxyphenyl)methyl] (2r)-2-ethylpiperazine-1,4-dicarboxylate This is another piperazine derivative with potential applications .
- 4-o-tert-butyl 1-o-[(2,6-difluoro-3-hydroxyphenyl)methyl] (2r)-2-ethylpiperazine-1,4-dicarboxylate This compound is mentioned as a chemical compound in the search results .
Other Relevant Compounds
- 4-methyl-1-(2-methyl-1-piperidinyl)phenyl)butan-1-one This compound and related products are available for scientific research .
- Ferrocene-based compounds These compounds are used in various applications, including electro-Fenton oxidation and the creation of functionalized 1-isochromanones .
- 3-(4-Methylthiophenyl)propionic acid This is a building block employed in the synthesis of biologically active compounds, including γ-secretase inhibitors and antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .
Mechanism of Action
The mechanism of action of Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl- involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Piperazine derivatives are widely studied for their pharmacological versatility. Below is a comparison of key analogues based on substituents, biological activities, and applications:
Key Trends in Structure-Activity Relationships (SAR)
- Antitumor Activity : Bulky substituents (e.g., sulfonamide groups) often reduce activity, as seen in thiazolyl-4-sulfonamides (GP > 80%) . However, chloro-substituted arylpiperazines like 14h (1-(3-chlorophenyl)piperazine) exhibit moderate cytotoxicity, suggesting halogen positioning is critical .
- Serotonin Receptor Modulation : N4-substituents (e.g., phthalimido in 18) enhance 5-HT1A affinity, while methoxy groups (e.g., 2-methoxyphenyl) improve receptor selectivity .
- Antibacterial Activity : Bulky 1-(substituted phenyl)piperazine moieties slightly reduce activity, but carboxyl groups in carboxylic acid derivatives (e.g., 4a–4g) enable salt-bridge interactions with Mg<sup>2+</sup> in DNA topoisomerase II .
Biological Activity
The compound Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl- is part of the piperazine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.
Biological Activity Overview
Piperazine derivatives, including the one , have been extensively studied for their antitumor , antibacterial , and antifungal activities. The piperazine scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with various biological targets.
Antitumor Activity
Research indicates that piperazine derivatives can exhibit significant antitumor effects. For instance, compounds with a piperazine core have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines such as HeLa and PC3. In one study, a related piperazine compound showed an IC50 value of 1.02 µM against HeLa cells, highlighting the potential of these compounds in cancer therapy .
Table 1: Antitumor Activity of Piperazine Derivatives
| Compound Name | Target Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | HeLa | 1.02 |
| Compound 10 | LNCaP | 0.52 |
| Compound 12 | A549 | 0.12 |
Antibacterial Activity
Piperazine derivatives have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that certain piperazine compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests their potential utility in treating bacterial infections.
Table 2: Antibacterial Activity of Selected Piperazine Compounds
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| PA-1 | S. aureus | 0.0039 |
| PA-1 | E. coli | 0.025 |
Antifungal Activity
In addition to antibacterial properties, some piperazine derivatives have demonstrated antifungal activity. For instance, compounds have been tested against Candida albicans, showing varying degrees of effectiveness . The mechanism of action often involves disruption of fungal cell membrane integrity.
Structure-Activity Relationship (SAR)
The biological activity of piperazine compounds is heavily influenced by their structural characteristics. Modifications at various positions on the piperazine ring can enhance or diminish their pharmacological effects.
Key Findings in SAR Studies
- Nitrogen Substitution : The presence of nitrogen atoms in the piperazine ring is crucial for maintaining biological activity.
- Substituent Effects : The type and position of substituents on the aromatic rings significantly impact potency and selectivity against specific targets.
- Ring Modifications : Alterations to the piperazine ring structure can lead to variations in activity; for example, replacing the piperazine with other heterocycles often results in decreased efficacy .
Table 3: Impact of Structural Modifications on Biological Activity
| Modification Type | Effect on Activity |
|---|---|
| N-alkyl substitution | Enhanced potency |
| Aromatic ring substitutions | Variable effects on selectivity |
| Ring size alteration | Loss of activity |
Case Studies
Several case studies illustrate the potential applications of piperazine derivatives:
- Anticancer Applications : A study demonstrated that a specific piperazine derivative could inhibit telomerase activity, which is crucial for cancer cell immortality .
- Tuberculosis Treatment : Another investigation found that certain piperazine compounds effectively inhibited inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents .
Q & A
Basic Research Questions
Q. What are common synthetic strategies to introduce the 2-chloro-5-nitrophenylmethyl group onto a piperazine core?
- Methodology : The substitution of piperazine derivatives often involves nucleophilic aromatic substitution or reductive amination. For example, 1-(2,3-dichlorophenyl)piperazine derivatives are synthesized via coupling reactions using dichlorophenyl precursors and piperazine under basic conditions . Reductive amination with aldehydes/ketones (e.g., p-chlorobenzophenone) and N-ethylpiperazine is another approach, requiring catalysts like Pd/C or NaBH4 .
- Challenges : Competing side reactions (e.g., over-alkylation) can occur; controlling reaction temperature (60–80°C) and stoichiometry is critical.
- Data Example :
| Reaction Type | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Reductive Amination | 72 | >95% | |
| Nucleophilic Substitution | 65 | 92% |
Q. How can researchers validate the structural identity of this piperazine derivative?
- Methodology : Use a combination of NMR (¹H, ¹³C), LC-MS, and IR spectroscopy. For instance, LC-MS (Ascentis® Express C18 column, 15 cm × 4.6 mm, 2.7 µm) with electrospray ionization can confirm molecular weight . ¹H NMR signals for the ethyl group (δ ~1.2 ppm, triplet) and aromatic protons (δ ~7.5–8.5 ppm) are diagnostic .
- Challenges : Signal overlap in crowded aromatic regions; deuterated solvents (e.g., DMSO-d6) improve resolution.
Advanced Research Questions
Q. What strategies optimize enantiomeric purity in chiral piperazine derivatives?
- Methodology : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric synthesis with chiral catalysts (e.g., Ru-BINAP complexes). For example, (R)-1-(p-chlorobenzhydryl)piperazine was isolated via recrystallization of diastereomeric salts .
- Data Example :
| Method | Enantiomeric Excess (%) | Reference |
|---|---|---|
| Chiral HPLC | 99.5 | |
| Asymmetric Catalysis | 92 |
Q. How do substituents on the aryl group affect binding affinity to serotonin receptors?
- Methodology : Competitive radioligand binding assays using [³H]PAPP or [³H]8-OH-DPAT for 5-HT1A receptors. For example, 1-[(4-chlorophenyl)methyl]piperazine derivatives show higher affinity (Ki = 2.9 nM) compared to unsubstituted analogs (Ki > 100 nM) due to enhanced hydrophobic interactions .
- Key Findings :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) improve receptor selectivity .
- Ethyl groups at the 4-position reduce off-target binding to dopamine receptors .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodology : RP-HPLC with UV detection (λ = 254 nm) using a C18 column (15 cm × 4.6 mm, 2.7 µm) and gradient elution (acetonitrile/0.1% TFA in water). Method validation per ICH guidelines ensures precision (RSD <2%) and accuracy (98–102%) .
- Challenges : Co-elution of nitro-containing byproducts; use of MS/MS detection enhances specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
